molecular formula C14H15BrN2O B5461614 4-bromo-1-(4-tert-butylbenzoyl)-1H-pyrazole

4-bromo-1-(4-tert-butylbenzoyl)-1H-pyrazole

Cat. No. B5461614
M. Wt: 307.19 g/mol
InChI Key: PEECLLIXFAZLHR-UHFFFAOYSA-N
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Description

1-Bromo-4-tert-butylbenzene is a biochemical reagent used in various syntheses . It’s used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 .


Synthesis Analysis

1-Bromo-4-tert-butylbenzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .


Molecular Structure Analysis

The molecular formula of 1-Bromo-4-tert-butylbenzene is C10H13Br . Its average mass is 213.114 Da and its monoisotopic mass is 212.020050 Da .


Chemical Reactions Analysis

As mentioned earlier, 1-Bromo-4-tert-butylbenzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium .


Physical And Chemical Properties Analysis

1-Bromo-4-tert-butylbenzene is a liquid at 20°C . It has a melting point of 14°C and a boiling point of 228°C . Its density is 1.229 g/mL at 25°C . The refractive index is 1.53 .

Mechanism of Action

The specific mechanism of action for 1-Bromo-4-tert-butylbenzene is not mentioned in the sources I found .

Safety and Hazards

Please handle 1-Bromo-4-tert-butylbenzene with care as it is classified as an irritant . It has a flash point of 97°C .

Future Directions

The future directions for the use of 1-Bromo-4-tert-butylbenzene are not specified in the sources I found .

properties

IUPAC Name

(4-bromopyrazol-1-yl)-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-14(2,3)11-6-4-10(5-7-11)13(18)17-9-12(15)8-16-17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEECLLIXFAZLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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